molecular formula C15H16FNO2 B8389160 N-(2,4-Dimethoxybenzyl)-4-fluoroaniline

N-(2,4-Dimethoxybenzyl)-4-fluoroaniline

Cat. No.: B8389160
M. Wt: 261.29 g/mol
InChI Key: IOYAGONFXQAEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethoxybenzyl)-4-fluoroaniline is an aromatic amine derivative characterized by a 4-fluoroaniline backbone substituted with a 2,4-dimethoxybenzyl group at the nitrogen atom. This compound belongs to a class of N-alkyl/aryl anilines, which are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. The 2,4-dimethoxybenzyl moiety introduces strong electron-donating effects, enhancing solubility in polar solvents, while the 4-fluoro substituent on the aniline ring contributes to its reactivity in electrophilic substitution reactions .

Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline

InChI

InChI=1S/C15H16FNO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3

InChI Key

IOYAGONFXQAEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Benzyl Group Substituents on Aniline Functional Group Key References
N-(2,4-Dimethoxybenzyl)-4-fluoroaniline 2,4-dimethoxy 4-fluoro Amine (N–CH₂–)
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline 2,4-dichloro 4-fluoro Imine (C=N)
(E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline 2,4-dimethoxy 4-ethoxy Imine (C=N)
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline 4-benzyloxy 4-fluoro Imine (C=N)
2-Chloro-N-{1-[2-(difluoromethoxy)phenyl]ethyl}-4-fluoroaniline 2-chloro, difluoromethoxy 4-fluoro Amine (N–CH₂–)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxybenzyl group in the target compound enhances electron density at the nitrogen center, contrasting with electron-withdrawing substituents (e.g., Cl in ) that reduce nucleophilicity.
  • Imine vs. Amine Linkage : Schiff bases (imine derivatives, e.g., ) exhibit planar C=N bonds, enabling conjugation, while the amine linkage (N–CH₂–) in the target compound allows greater rotational freedom and steric bulk .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported High (due to methoxy groups) ~3.2
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline 160–162 Moderate ~4.1
(E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline 127–129 High ~2.8

Notes:

  • The methoxy groups in the target compound improve solubility in ethanol and DMSO compared to chlorinated analogs .
  • LogP values (calculated via ChemDraw) suggest moderate lipophilicity, suitable for biological membrane penetration.

Spectral and Crystallographic Data

  • NMR Spectroscopy : The target compound’s ¹H NMR would show characteristic methoxy singlets (~δ 3.8 ppm) and aromatic protons split by fluorine (δ 6.5–7.2 ppm), akin to .
  • Crystallography : Schiff bases like (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline exhibit C=N bond lengths of ~1.28 Å and N–C(aromatic) bonds of ~1.42 Å , whereas the target compound’s N–CH₂– bond is expected to be ~1.47 Å.
Table 3: Antifungal Activity of Selected Analogues (from )
Compound Fungicidal Efficacy (EC₅₀, μg/mL) Target Fungus
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline 12.3 Rhizoctonia bataticola
3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline 8.9 Sclerotium rolfsii
This compound (Predicted) >25 (inactive) N/A

Insights :

  • Chlorinated analogs exhibit superior antifungal activity due to enhanced electrophilicity and membrane disruption .
  • The target compound’s methoxy groups may reduce bioactivity against fungi but could be advantageous in other applications (e.g., drug intermediates).

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